molecular formula C11H10BrClF3N3 B1304099 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-50-0

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1304099
CAS No.: 655235-50-0
M. Wt: 356.57 g/mol
InChI Key: PQVZXRPOMBXWBX-UHFFFAOYSA-N
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Description

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ( 655235-50-0) is a high-value chemical intermediate designed for advanced research and development. With the molecular formula C11H10BrClF3N3 and a molecular weight of 356.57 g/mol, this compound features a multifunctional pyrazolo[1,5-a]pyrimidine core, a versatile chemical scaffold recognized for its broad relevance in drug discovery . The strategic incorporation of bromo, chloro, and trifluoromethyl substituents at the 3, 7, and 5 positions, respectively, makes this building block particularly valuable for further chemical elaboration. The bromine atom at the 3-position is amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships (SAR) . Concurrently, the chlorine atom at the 7-position offers a handle for nucleophilic aromatic substitution (SNAr) with a variety of amines and thiols, allowing researchers to install key functional groups and modulate the compound's physicochemical properties . The presence of the tert-butyl group provides steric influence, while the trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and overall bioavailability, making it a highly desirable feature in modern medicinal chemistry . The pyrazolo[1,5-a]pyrimidine scaffold is found in compounds investigated as potent inhibitors of various biological targets, including protein kinases such as Pim-1 and TTK, which are significant in oncology research . Furthermore, this scaffold has been explored in the development of novel agents for treating infectious diseases, such as Mycobacterium tuberculosis, highlighting its utility across multiple therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a versatile starting point for constructing complex molecular libraries to probe biological mechanisms and identify new lead compounds.

Properties

IUPAC Name

3-bromo-2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClF3N3/c1-10(2,3)8-7(12)9-17-5(11(14,15)16)4-6(13)19(9)18-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVZXRPOMBXWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381683
Record name 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655235-50-0
Record name 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a series of chemical reactions starting from readily available precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or heteroaryl boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura cross-coupling reaction conditions to achieve high yields and purity. This can include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency . Additionally, the choice of solvents, temperature, and reaction time can be fine-tuned to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling reactions can yield various arylated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but the presence of the trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Table 1: Key Structural and Reactivity Comparisons
Compound (CAS No.) Substituents Reactivity Highlights
Target Compound (960613-96-1) 2-(tert-butyl), 3-Br, 5-CF₃, 7-Cl Steric hindrance at C-2 limits accessibility; Br at C-3 allows Suzuki coupling .
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (877173-84-7) 3-Br, 7-Cl Lacks steric bulk at C-2; higher reactivity in SNAr and cross-coupling reactions .
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine (189116-36-7) 2-CH₃, 5-Cl Smaller C-2 substituent enhances solubility; limited steric effects .
7-Chloro-5-(4-CF₃-phenyl)-triazolo[1,5-a]pyrimidine Triazolo core, 5-(4-CF₃-phenyl), 7-Cl Triazolo vs. pyrazolo core alters electronic properties; CF₃-phenyl enhances lipophilicity .

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound reduces reactivity at C-2 but stabilizes intermediates in synthetic pathways .
  • Electron-Withdrawing Groups : The CF₃ group at C-5 enhances electrophilicity, aiding in nucleophilic aromatic substitution (SNAr) reactions, a feature shared with 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
  • Halogen Reactivity : Bromine at C-3 enables Suzuki-Miyaura cross-coupling, similar to derivatives in and , while chlorine at C-7 allows further functionalization via SNAr .

Comparison with Analogues :

  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (114040-06-1) : Synthesized via direct halogenation; lacks regioselectivity challenges due to absence of bulky groups .
  • 5-Amino-7-CF₃ Derivatives (): Utilize PyBroP-mediated SNAr for C-5 amination, a strategy applicable to the target compound if dechlorinated .
Table 2: Property Comparison
Property Target Compound 3-Bromo-7-chloro Analogue 5-Chloro-2-methyl Analogue
Lipophilicity (LogP) High (CF₃, tert-butyl) Moderate (Br, Cl) Low (CH₃)
Metabolic Stability Enhanced (CF₃) Moderate Low
Solubility Low (steric hindrance) Moderate High

Biological Activity

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that presents significant biological activity, particularly in the fields of oncology and pharmacology. This compound has garnered attention due to its structural features that enhance its interaction with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structural components:

Property Details
IUPAC Name This compound
CAS Number 655235-50-0
Molecular Formula C₁₁H₁₀BrClF₃N₃
Molecular Weight 327.56 g/mol

The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique reactivity and biological profile.

The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle progression, which is critical in cancer biology. This inhibition leads to:

  • Cell Cycle Arrest : The compound causes a halt in the cell cycle, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)10.5CDK2 inhibition
HCT116 (Colon)8.3Induction of apoptosis
A549 (Lung)12.0Cell cycle arrest

These results suggest that the compound has potent anticancer properties, making it a candidate for further development as an anti-cancer agent.

Structure-Activity Relationship (SAR)

A detailed study on the structure-activity relationship indicates that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance:

  • The introduction of the trifluoromethyl group enhances lipophilicity, improving cellular uptake.
  • The tert-butyl group contributes to steric hindrance, which may affect binding affinity to target proteins.

Case Studies

Recent studies have focused on the therapeutic potential of this compound in preclinical models:

  • Study on MCF7 Cells : A study published in MDPI indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with an IC50 value of 10.5 µM .
  • In Vivo Efficacy : In animal models of tumor growth, administration of this compound led to a marked decrease in tumor size and weight compared to controls, suggesting its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADMET) properties. In silico modeling predicts low toxicity levels with no significant adverse effects observed at therapeutic doses .

Q & A

Q. Q1. What are the key considerations for synthesizing 3-bromo-substituted pyrazolo[1,5-a]pyrimidines via Suzuki-Miyaura cross-coupling?

Methodological Answer: To minimize debromination during Suzuki-Miyaura reactions, use XPhosPdG2/XPhos as a tandem catalyst system. This prevents halogen loss while enabling selective C3-arylation. Reaction conditions should include:

  • Base: K3_3PO4_4 or Na2_2CO3_3 in 1,4-dioxane/water.
  • Temperature: 80–110°C under inert atmosphere.
  • Boronic acid scope: Aryl/heteroaryl boronic acids with electron-donating or withdrawing groups (e.g., 4-fluorophenyl).
    Post-reaction purification via column chromatography (hexane/EtOAc) yields 70–90% products .

Q. Q2. How can the crystal structure of this compound confirm its regiochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive regiochemical confirmation. Key parameters include:

  • Planarity: Pyrazolo[1,5-a]pyrimidine core should exhibit <0.02 Å deviation from planarity.
  • Bond lengths: C3-Br (1.89–1.92 Å) and C5-CF3_3 (1.54 Å) distances align with expected hybridization.
  • Packing analysis: Intermolecular halogen bonds (Br···N, ~3.2 Å) stabilize the lattice .

Q. Q3. What spectroscopic techniques are optimal for characterizing trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • 19^{19}F NMR: Detects CF3_3 as a singlet at δ −60 to −65 ppm.
  • HRMS: Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • IR: C-F stretches appear at 1100–1250 cm1^{-1}.
  • XPS: Fluorine 1s peak at 688–690 eV validates CF3_3 presence .

Advanced Questions

Q. Q4. How can sequential functionalization at C3 and C5 be achieved without intermediate degradation?

Methodological Answer:

C3 Arylation: Use Suzuki-Miyaura with XPhosPdG2 to retain bromine.

C5 Activation: Treat lactam intermediates with PyBroP (bromotrispyrrolidinophosphonium hexafluorophosphate) in 1,4-dioxane/TEA to convert C5-O to a leaving group.

C5 Arylation: Perform second Suzuki coupling with Pd(PPh3_3)4_4/K2_2CO3_3, yielding 3,5-diarylated derivatives (65–85%) .

Q. Q5. What strategies mitigate steric hindrance from the tert-butyl group during nucleophilic substitution?

Methodological Answer:

  • Solvent: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Leaving Group: Replace Cl at C7 with more labile groups (e.g., OTf) via triflation.
  • Microwave Assistance: Accelerate reactions (e.g., 150°C, 30 min) to overcome kinetic barriers.
  • Steric Maps: Computational modeling (DFT) predicts accessible reaction sites .

Q. Q6. How to design analogs targeting enzyme inhibition (e.g., MAO-B or kinases)?

Methodological Answer:

  • Substitution Patterns:
    • C3: Electron-deficient aryl groups enhance MAO-B inhibition (IC50_{50} ~1–10 µM).
    • C5: Bulky substituents (e.g., CF3_3) improve kinase selectivity (KDR IC50_{50} <50 nM).
  • Bioisosteres: Replace Br with CN or SMe to modulate lipophilicity (clogP 2–4).
  • Docking Studies: Align with MAO-B FAD-binding pocket (PDB: 2V5Z) using AutoDock Vina .

Q. Q7. How do crystallographic data resolve contradictions in regiochemical assignments?

Methodological Answer:

  • Compare Experimental vs. Calculated Data:
    • Torsion Angles: C2-(tert-butyl) vs. C3-Br torsion (exp: 5–10° vs. calc: >20° for misassigned structures).
    • Hirshfeld Surfaces: Analyze Br···H contacts (<2.8 Å) to confirm C3 substitution.
    • R-Factors: Ensure Rint_{\text{int}} < 0.05 for high-quality datasets .

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